molecular formula C14H17NS B3061741 1-(1-Benzothiophen-2-yl)cyclohexan-1-amine CAS No. 143603-26-3

1-(1-Benzothiophen-2-yl)cyclohexan-1-amine

Cat. No.: B3061741
CAS No.: 143603-26-3
M. Wt: 231.36 g/mol
InChI Key: HYVMNAZTYJDWIZ-UHFFFAOYSA-N
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Description

1-Benzo[b]thiophen-2-yl-cyclohexylamine is a compound that belongs to the class of heterocyclic aromatic compounds. It features a benzothiophene ring fused with a cyclohexylamine moiety. Benzothiophenes are known for their diverse biological activities and are often used in medicinal chemistry for drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzo[b]thiophen-2-yl-cyclohexylamine can be synthesized through various methods. One common approach involves the reaction of benzothiophene with cyclohexylamine under specific conditions. The synthesis typically requires a catalyst and controlled temperature to ensure the desired product is obtained .

Industrial Production Methods: In industrial settings, the production of 1-Benzo[b]thiophen-2-yl-cyclohexylamine may involve large-scale reactions using optimized conditions to maximize yield and purity. This often includes the use of high-pressure reactors and continuous flow systems to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-Benzo[b]thiophen-2-yl-cyclohexylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

1-Benzo[b]thiophen-2-yl-cyclohexylamine has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Benzo[b]thiophen-2-yl-cyclohexylamine exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit enzymes or bind to receptors, leading to changes in cellular processes. The exact pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: 1-Benzo[b]thiophen-2-yl-cyclohexylamine is unique due to its specific combination of a benzothiophene ring and a cyclohexylamine moiety. This structure imparts unique chemical and biological properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

1-(1-benzothiophen-2-yl)cyclohexan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NS/c15-14(8-4-1-5-9-14)13-10-11-6-2-3-7-12(11)16-13/h2-3,6-7,10H,1,4-5,8-9,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYVMNAZTYJDWIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C2=CC3=CC=CC=C3S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80327969
Record name Cyclohexanamine, 1-benzo[b]thien-2-yl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80327969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143603-26-3
Record name 1-Benzo(b)thien-2-ylcyclohexanamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143603263
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexanamine, 1-benzo[b]thien-2-yl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80327969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-BENZO(B)THIEN-2-YLCYCLOHEXANAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4JCE4LAL96
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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